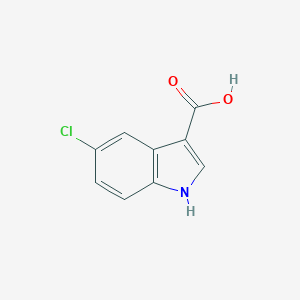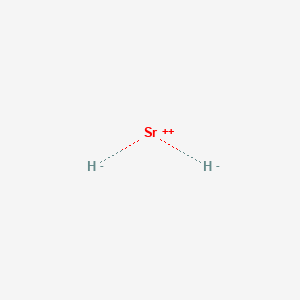
氢化锶 (SrH2)
描述
Strontium hydride (SrH2) is an inorganic compound . It appears as a white crystal . The chemical formula of Strontium hydride is SrH2 .
Synthesis Analysis
Strontium hydride can be synthesized by combining strontium and hydrogen . The reaction is as follows: Sr + H2 → SrH2 .Molecular Structure Analysis
Strontium hydride crystallizes in the orthorhombic Pnma space group . The structure is three-dimensional where Sr2+ is bonded in a 9-coordinate geometry to nine H1- atoms . There are a spread of Sr–H bond distances ranging from 2.42–2.82 Å .Chemical Reactions Analysis
Strontium hydride reacts with water and produces hydrogen and strontium hydroxide . The reaction is as follows: SrH2 + 2 H2O → 2 H2 + Sr(OH)2 .Physical And Chemical Properties Analysis
Strontium hydride has a molar mass of 89.64 . It is a white crystal in appearance . It reacts with water . The structure and properties of SrH2 can be significantly altered under extreme compression .科学研究应用
Superionic Compounds
Strontium hydride has been identified as a superionic compound with the highest hydrogen content known so far . It is stable at pressures of 80–140 gigapascals (about a million atmospheres). The compound obtained has mobile hydrogens, capable of transporting charge . This discovery is significant in the study of high-temperature superconductors .
High-Pressure Physics
Strontium hydride is used in high-pressure physics research. Powder x-ray diffraction experiments and first-principles calculations have been carried out to investigate the possibility of a structural phase transition in strontium hydride at pressures greater than 50 GPa . The results confirm a previously reported transition from the cotunnite structure to the Ni2In structure at approximately 8 GPa .
Synthesis of Polyhydrides
Strontium hydride is used in the synthesis of polyhydrides. A research group conducted an experiment on the synthesis of strontium polyhydrides, doping molecular hydrogen with strontium . The experiment confirmed the formation of stable strontium polyhydride .
Crystal Structure Prediction
The USPEX algorithm, a one-of-a-kind algorithm for predicting crystal structures, theoretically predicted that the stable compound SrH22 should exist at pressures of 80–140 GPa . This application of strontium hydride is significant in the field of crystallography .
High-Temperature Superconductors
The ultimate goal of studying these ‘strange’ compounds like strontium hydride is to determine the ones that are superconductive at near room temperature and at least high, or better yet, low pressure . Some of the best high-temperature superconductors known to date have been studied in laboratories, using the USPEX algorithm .
X-Ray Diffraction Analysis
To confirm the formation of stable strontium polyhydride in the experiment, its crystal lattice was examined by X-ray diffraction analysis . The resulting pattern fully corresponded to the crystal structure of SrH22 .
安全和危害
未来方向
The future directions of Strontium hydride research could involve investigating the phase stabilities and structures of SrH2n (n = 1–5) in the pressure range of 50–300 GPa . The high-pressure polymorphs reveal a variety of hydrogen structural units . A novel graphene-like H-layer structure was found to exist in SrH10 at 300 GPa . This provides an opportunity for an in-depth analysis of the chemical bonding in the high-pressure polyhydrides .
作用机制
Target of Action
Strontium hydride primarily targets the hydride ion conductivity in various materials . It has been studied for its potential to enhance hydride ion conductivity through the creation of hydride ion vacancies .
Mode of Action
Strontium hydride interacts with its targets by creating hydride ion vacancies . These vacancies are expected to enhance hydride ion conductivity and provide more insight into the conduction mechanism . In addition, strontium hydride can react with water to produce hydrogen and strontium hydroxide .
Biochemical Pathways
The primary biochemical pathway influenced by strontium hydride involves the transfer of hydride ions . The creation of hydride ion vacancies can significantly affect the conductivity behavior of materials .
Pharmacokinetics
Its influence on hydride ion conductivity suggests potential impacts on bioavailability .
Result of Action
The primary result of strontium hydride’s action is the enhancement of hydride ion conductivity . This is achieved through the creation of hydride ion vacancies . Additionally, when strontium hydride reacts with water, it produces hydrogen and strontium hydroxide .
Action Environment
The action of strontium hydride can be influenced by various environmental factors. For instance, the presence of water can trigger a reaction that produces hydrogen and strontium hydroxide . Additionally, the presence of other elements, such as sodium, can affect the formation of hydride ion vacancies .
属性
IUPAC Name |
strontium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sr.2H/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYCUIABXVBCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SrH2, H2Sr | |
| Record name | Strontium hydride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_hydride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium hydride (SrH2) | |
CAS RN |
13598-33-9 | |
| Record name | Strontium hydride (SrH2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium hydride (SrH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the basic structure of strontium hydride?
A1: Strontium hydride (SrH2) typically adopts an orthorhombic crystal structure at ambient conditions. This structure can be described as a slightly distorted cubic close packing of strontium atoms, with hydride ions (H-) occupying octahedral interstitial sites. []
Q2: What are the molecular formula, weight, and spectroscopic characteristics of SrH2?
A2: Strontium hydride has the molecular formula SrH2. Its molecular weight is 89.632 g/mol. Spectroscopically, SrH2 and its deuterated analogue SrD2 have been studied using techniques like Fourier transform electronic spectroscopy. []
Q3: How is strontium hydride typically synthesized?
A3: Several methods exist for SrH2 synthesis. One approach involves the direct reaction of strontium metal with hydrogen gas at elevated temperatures. [] Another method utilizes the reaction of strontium amide (SrNH) with strontium hydride, resulting in a mixed hydride-imide-nitride phase. []
Q4: Can strontium hydride act as a reducing agent?
A5: Yes, SrH2 can act as a strong reducing agent. For instance, it has been shown to reduce 9-fluorenone to its corresponding ketyl radical, forming a strontium ketyl complex. []
Q5: What are the potential catalytic applications of SrH2?
A6: Strontium hydride complexes have been explored as catalysts for various organic transformations, including alkene hydrogenation [] and the dehydrocoupling of amines and boranes. []
Q6: How does the catalytic activity of SrH2 compare to other alkaline-earth metal hydrides?
A7: Theoretical studies suggest that the bond dissociation energy (BDE) of the Ae–H bond plays a crucial role in the catalytic activity of alkaline-earth metal hydrides. While SrH2 shows promise in certain reactions, its activity can be lower compared to calcium analogues due to a shift in the monomer-dimer equilibrium, which is essential for the catalytic cycle. []
Q7: How is computational chemistry used to study SrH2?
A8: Density functional theory (DFT) calculations have been instrumental in understanding the bonding, structure, and reactivity of SrH2. These calculations provide insights into electronic properties, reaction mechanisms, and the role of SrH2 as a catalyst. [, ]
Q8: Have there been theoretical studies on the high-pressure behavior of SrH2?
A9: Yes, computational studies have predicted the existence of high-pressure polymorphs of SrH2 with varying stoichiometries (SrH2n, n = 1-5). These studies suggest the formation of intriguing hydrogen structural units, including linear and bent H3 units and even graphene-like H-layers under extreme compression. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



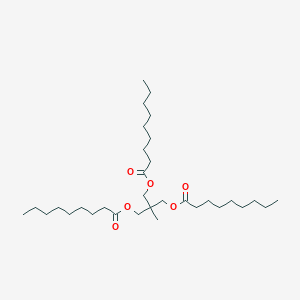
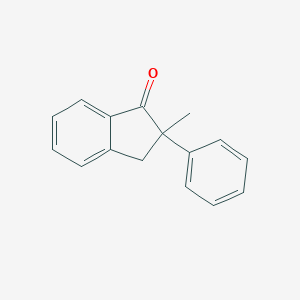
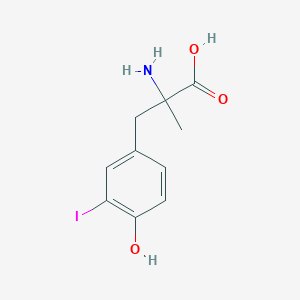


![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)



